Tungsten oxide

Description

Structure

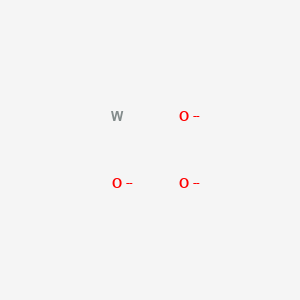

2D Structure

Properties

CAS No. |

12036-84-9 |

|---|---|

Molecular Formula |

O3W-6 |

Molecular Weight |

231.8 g/mol |

IUPAC Name |

oxygen(2-);tungsten |

InChI |

InChI=1S/3O.W/q3*-2; |

InChI Key |

UVXUOGLNBHCDPN-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[W] |

Canonical SMILES |

[O-2].[O-2].[O-2].[W] |

Other CAS No. |

12608-26-3 39318-18-8 |

physical_description |

DryPowde |

Origin of Product |

United States |

Synthesis Methodologies for Tungsten Oxide Materials

Hydrothermal and Solvothermal Synthesis of Tungsten Oxide Architectures

Hydrothermal and solvothermal methods are widely employed for the synthesis of this compound nanostructures due to their simplicity, cost-effectiveness, and ability to produce crystalline materials at relatively low temperatures. mdpi.comunirioja.es These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, under controlled temperature and pressure.

Controlled Growth of One-Dimensional this compound Nanostructures

One-dimensional (1D) this compound nanostructures, such as nanowires and nanorods, have garnered significant attention owing to their unique electronic and optical properties. mdpi.com The controlled growth of these 1D structures is often achieved by manipulating reaction parameters such as precursor type, solvent, temperature, reaction time, and the use of structure-directing agents.

A common precursor for the synthesis of 1D this compound is tungsten hexachloride (WCl₆). researchgate.netpsu.edu For instance, monoclinic W₁₈O₄₉ nanorods can be synthesized via a solvothermal treatment of WCl₆ in ethanol (B145695) at 200°C for 10 hours. researchgate.net The concentration of the precursor can also influence the morphology; a lower concentration of WCl₆ has been shown to promote the growth of nanowires from nanorods. psu.edu The reaction time is another critical factor. In a WCl₆/ethanol system, increasing the reaction time from 10 to 24 hours can lead to a transformation from nanowire aggregates to nanorods with diameters of 55-65 nm. unirioja.es

The choice of solvent and the addition of other chemicals play a pivotal role. The use of acetic acid as an additive in a WCl₆/ethanol system can result in the formation of WO₂.₇₂ nanowire arrays after 24 hours of reaction. unirioja.es Structure-directing agents are also utilized to guide the growth of specific crystalline phases and morphologies. For example, using cobalt ammonium (B1175870) sulfate (B86663) as a structure-directing agent in a hydrothermal reaction with sodium tungstate (B81510) (Na₂WO₄·2H₂O) can produce hexagonal this compound (h-WO₃) nanowires at higher concentrations (0.2 M) and cubic this compound (c-WO₃) nanorods at lower concentrations (0.01 M). ucl.ac.ukrsc.org

| Precursor | Solvent/Additive | Method | Temperature (°C) | Time (h) | Resulting 1D Nanostructure |

| Tungsten Hexachloride (WCl₆) | Ethanol | Solvothermal | 200 | 10 | Monoclinic W₁₈O₄₉ nanorods |

| Tungsten Hexachloride (WCl₆) | Ethanol | Solvothermal | 200 | 24 | Nanorods (55-65 nm diameter) |

| Tungsten Hexachloride (WCl₆) | Ethanol/Acetic Acid | Solvothermal | 200 | 24 | WO₂.₇₂ nanowire arrays |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Water/Cobalt Ammonium Sulfate (0.2 M) | Hydrothermal | - | - | Hexagonal WO₃ nanowires |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Water/Cobalt Ammonium Sulfate (0.01 M) | Hydrothermal | - | - | Cubic WO₃ nanorods |

Fabrication of Two-Dimensional this compound Nanosheets

Two-dimensional (2D) this compound nanosheets are of interest due to their high surface area and exposed crystal facets, which are advantageous for applications like catalysis and sensing. rsc.org Similar to 1D nanostructures, the synthesis of 2D nanosheets via hydrothermal and solvothermal routes relies on the careful control of reaction conditions.

The solvent composition is a key determinant in the formation of 2D structures. By simply changing the solvent in a solvothermal process using WCl₆ as the precursor, different morphologies can be obtained. While ethanol leads to 1D nanorods, using water as the solvent can produce monoclinic WO₃ nanosheets. researchgate.netpsu.edu A mixture of ethanol and water can result in hexagonal WO₃ platelets. psu.edu

The use of surfactants and chelating agents can also direct the formation of nanosheets. For example, tungsten trioxide (WO₃) nanosheets can be synthesized via a hydrothermal method using sodium tungstate dihydrate, glycerol, and oleic acid. frontiersin.org In this process, the pH is adjusted to 1.25 with hydrochloric acid, and the reaction is carried out at 120°C for 12 hours. frontiersin.org Another approach involves a low-temperature solvothermal treatment of WCl₆ in ethanol on a wood surface, leading to the deposition of WO₃ nanosheets at temperatures between 90 and 120°C. ncsu.edu Microwave-assisted hydrothermal methods, using auxiliary agents like oxalic acid, citric acid, or tartaric acid, have also been employed to rapidly prepare homogeneous this compound nanosheets. scilit.com

| Precursor | Solvent/Additive | Method | Temperature (°C) | Time (h) | Resulting 2D Nanostructure |

| Tungsten Hexachloride (WCl₆) | Water | Solvothermal | 200 | 10 | Monoclinic WO₃ nanosheets |

| Tungsten Hexachloride (WCl₆) | Ethanol/Water | Solvothermal | 200 | 10 | Hexagonal WO₃ platelets |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Water/Glycerol/Oleic Acid | Hydrothermal | 120 | 12 | WO₃ nanosheets |

| Tungsten Hexachloride (WCl₆) | Ethanol | Solvothermal | 90-120 | 4 | WO₃ nanosheets on wood |

| - | Oxalic Acid/Citric Acid/Tartaric Acid | Microwave-assisted Hydrothermal | - | - | Homogeneous WO₃ nanosheets |

Development of Three-Dimensional Hierarchical this compound Structures

Three-dimensional (3D) hierarchical structures, which are assemblies of 1D or 2D nanostructures, offer complex architectures with high surface areas and porosity. These intricate structures are synthesized by controlling the self-assembly process during hydrothermal or solvothermal reactions.

The morphology of these hierarchical structures can be tuned by adjusting the reaction chemistry. For instance, novel rose-like WO₃ hierarchical architectures, assembled from numerous nanosheets, have been synthesized via a facile hydrothermal method where oxalic acid played a significant role in governing the morphology. mdpi.com Similarly, hierarchical self-assembled hollow spheres of this compound nanosheets have been created using a template-free hydrothermal method, with the amount of oxalic acid acting as a chelating agent determining the morphology evolution. nih.gov

The addition of biomolecules or inorganic salts can also direct the formation of complex 3D structures. γ-WO₃ hierarchical nanostructures have been synthesized using a biomolecule-assisted hydrothermal approach with glycine (B1666218) and hydrochloric acid. acs.org Furthermore, the introduction of silver (Ag) into a hydrothermal growth solution of peroxopolytungstic acid has been shown to control the evolution of 3D hierarchical WO₃ structures, with the crystal phase changing from orthorhombic WO₃·0.33H₂O to hexagonal WO₃ as the Ag content increases. cdmf.org.brrsc.org A crystal-seed-assisted hydrothermal process has also been developed to synthesize hierarchically assembled this compound nano/microstructures with multiple morphologies, such as double-layer nano/microbundles and nanorod-spheres. acs.org

| Precursor System | Additive/Modifier | Method | Resulting 3D Hierarchical Structure |

| Sodium Tungstate Dihydrate | Oxalic Acid | Hydrothermal | Rose-like WO₃ architectures from nanosheets |

| - | Oxalic Acid | Hydrothermal | Hierarchical hollow spheres from nanosheets |

| Sodium Tungstate Dihydrate, Glycine | Hydrochloric Acid | Hydrothermal | γ-WO₃ hierarchical nanostructures |

| Peroxopolytungstic Acid | Silver Nitrate | Hydrothermal | 3D hierarchical WO₃-Ag structures |

| Tungsten and Hydrogen Peroxide (for seeds) | Sodium Chloride | Crystal-seed-assisted Hydrothermal | Double-layer nano/microbundles, nanorod-spheres |

Vapor Phase Deposition Techniques for this compound Thin Films

Vapor phase deposition (VPD) techniques are essential for fabricating high-quality thin films of this compound, which are crucial for electronic and electrochromic devices. These methods involve the deposition of a vaporized substance onto a substrate. VPD is broadly divided into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Crystalline and amorphous thin films of tungsten(VI) oxide can be prepared by CVD using a variety of volatile precursors at temperatures below 500°C. umich.eduumich.edu

A range of precursors has been utilized for the CVD of this compound. These include tungsten hexacarbonyl (W(CO)₆), tungsten hexafluoride (WF₆), and tungsten ethoxides. umich.edu The thermal decomposition of W(CO)₆ above 400°C in the absence of oxygen produces tungsten metal contaminated with carbon and oxygen. umich.edu However, in the presence of oxygen, "black tungsten" films are deposited. umich.edu Thin amorphous and polycrystalline this compound films have also been prepared from W(CO)₆ at atmospheric pressure. epjap.org

Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD that allows the use of precursors with low volatility. ucl.ac.uk In this technique, a solution of the precursor is aerosolized and then transported to the heated substrate. Polyoxometalates have been used as precursors in AACVD to deposit both fully oxidized yellow WO₃ films and partially reduced blue this compound films. ucl.ac.uk Oxo tungsten(VI) fluoroalkoxide single-source precursors have also been employed in AACVD to grow substoichiometric amorphous this compound thin films at low temperatures (100–250°C) and the crystalline W₁₈O₄₉ phase at temperatures above 300°C. acs.org

| Precursor | Deposition Method | Deposition Temperature (°C) | Resulting Film Characteristics |

| Tungsten Hexacarbonyl (W(CO)₆) | CVD | > 400 (in O₂) | "Black tungsten" films |

| Tungsten Hexacarbonyl (W(CO)₆) | Atmospheric Pressure CVD | - | Amorphous and polycrystalline WO₃ films |

| Polyoxometalates | AACVD | - | Yellow (WO₃) or blue (partially reduced) films |

| Oxo Tungsten(VI) Fluoroalkoxides | AACVD | 100-250 | Substoichiometric amorphous WOₓ films |

| Oxo Tungsten(VI) Fluoroalkoxides | AACVD | > 300 | Crystalline W₁₈O₄₉ films |

Physical Vapor Deposition (PVD) of this compound

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source in a high vacuum environment and then condenses on a substrate. uakron.edu Common PVD processes for depositing this compound films include thermal evaporation and sputter deposition.

Thermal Evaporation involves heating a source material (in this case, this compound powder) in a vacuum chamber until it vaporizes. researchgate.net The vapor then travels to the substrate and condenses to form a thin film. The deposition temperature can influence the crystal size and morphology of the resulting film. For instance, this compound thin films with a hexagonal crystal structure have been grown by thermal evaporation on silicon substrates heated to 350 and 600°C. researchgate.net

Sputter Deposition is a PVD method where atoms are ejected from a solid target material by bombardment with energetic particles, typically ions of an inert gas like argon. wikipedia.org The ejected atoms then deposit onto a substrate. Reactive sputtering can be used to deposit this compound films by introducing a reactive gas, such as oxygen, into the sputtering chamber along with the inert gas. wikipedia.org This allows for the formation of the oxide on the substrate. The glancing angle deposition (GLAD) technique can be integrated with sputtering to create nanostructured thin films with controlled porosity and shape. aip.org

| Deposition Technique | Source Material/Target | Key Process Feature | Resulting Film/Structure |

| Thermal Evaporation | This compound Powder | Substrate heating (350-600°C) | Hexagonal WO₃ thin films |

| Sputter Deposition | Tungsten Target | Argon ion bombardment | Tungsten film (can be oxidized) |

| Reactive Sputter Deposition | Tungsten Target | Argon ion bombardment with Oxygen gas | This compound film |

| Sputter Deposition with GLAD | Tungsten Target | Angled substrate during deposition | Nanostructured WO₃ films |

Sputtering Techniques for this compound Film Fabrication

Sputtering is a physical vapor deposition (PVD) technique widely used for producing high-quality this compound thin films. tungsten-film.com The process involves the bombardment of a tungsten or this compound target with energetic ions, typically from an inert gas plasma like argon, causing atoms or molecules to be ejected and deposited onto a substrate. tungsten-film.com This method is valued for its ability to produce dense, adherent films with high purity and good bonding to the substrate. tungsten-film.com

Several variations of sputtering are employed for this compound fabrication, including direct-current (DC) sputtering, radio-frequency (RF) sputtering, and magnetron sputtering. tungsten-film.com Magnetron sputtering, in particular, is a popular choice due to its high deposition rates and the ability to operate at lower pressures. tungsten-film.com Reactive sputtering is a common approach where a metallic tungsten target is sputtered in a reactive atmosphere containing oxygen. aip.orgciemat.es This allows for precise control over the stoichiometry of the resulting this compound film by adjusting the oxygen partial pressure. ciemat.es

The properties of the sputtered films are highly dependent on the deposition parameters. These include the sputtering power, the total pressure of the sputtering gas, the ratio of argon to oxygen gas flow, and the substrate temperature. aip.orgdiva-portal.org While sputtering can produce high-performance films, challenges include the complexity of process control, potential for uneven film thickness, and the relatively high cost of the equipment. tungsten-film.com

Table 1: Comparison of Sputtering Techniques for this compound Films

| Sputtering Technique | Target Material | Reactive Gas | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| DC Magnetron Sputtering | Tungsten | Oxygen, Argon | High deposition rate, cost-effective for metal targets. ciemat.es | Can be prone to target poisoning. |

| RF Magnetron Sputtering | This compound (ceramic) or Tungsten | Argon (for ceramic), Oxygen/Argon (for metal) | Can sputter insulating targets, good film quality. tungsten-film.comaip.org | Lower deposition rates compared to DC. |

| High Power Impulse Magnetron Sputtering (HiPIMS) | Tungsten | Oxygen, Argon | Produces dense films with high ion energies, less hysteresis. aip.org | More complex power supply required. |

| Reactive Sputtering | Tungsten | Oxygen, Argon | Excellent control over film stoichiometry. aip.orgciemat.es | Process window can be narrow. |

Sol-Gel and Solution-Based Synthesis Approaches for this compound

The sol-gel method is a versatile and cost-effective wet-chemical technique for synthesizing this compound materials, particularly nanoparticles and thin films. theiet.orgsamipubco.com The process generally involves the hydrolysis and condensation of tungsten precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). samipubco.com This sol then evolves into a "gel," an interconnected network of particles. Subsequent drying and thermal treatment (calcination) convert the gel into crystalline this compound. theiet.orgsamipubco.com

A variety of tungsten precursors can be used, with common examples including tungsten hexachloride (WCl₆), sodium tungstate (Na₂WO₄), and tungsten oxychloride (WOCl₄). samipubco.comrsc.org The choice of precursor, solvent, pH, and calcination temperature all play crucial roles in determining the final properties of the this compound, such as particle size, porosity, and crystal structure. theiet.orgmdpi.com For instance, using gelatin as a stabilizing agent in a sol-gel process with sodium tungstate has been shown to produce hexagonal this compound nanosheets. theiet.org Another approach involves the reaction of tungsten oxychloride with alcohols to form molecular precursors that can be deposited as thin films. rsc.org

Solution-based methods, a broader category that includes sol-gel, encompass techniques like solution combustion synthesis (SCS). SCS is a rapid process where a solution containing a tungsten precursor and an organic fuel (e.g., glycine, citric acid) is heated, leading to a self-sustaining combustion reaction that produces this compound nanoparticles. researchgate.net This method is advantageous for its speed and the production of fine, often porous, nanostructures. researchgate.net

Table 2: Overview of Sol-Gel and Solution-Based Synthesis Parameters for this compound

| Synthesis Method | Typical Precursor | Key Process Steps | Resulting Material Form |

|---|---|---|---|

| Sol-Gel | Sodium Tungstate (Na₂WO₄) theiet.orgmdpi.com | Hydrolysis, condensation, gelation, calcination. samipubco.com | Nanoparticles, thin films. theiet.orgsamipubco.com |

| Sol-Gel | Tungsten Hexachloride (WCl₆) samipubco.com | Hydrolysis, condensation, gelation, calcination. samipubco.com | Nanoparticles, thin films. samipubco.com |

| Sol-Gel from Alkoxide | Tungsten(VI) ethoxide | Controlled hydrolysis and condensation. | Thin films, powders. |

| Solution Combustion | Ammonium Metatungstate | Mixing with fuel (e.g., glycine), rapid heating. researchgate.net | Nanoparticles. researchgate.net |

Electrochemical Synthesis Pathways for this compound Materials

Electrochemical synthesis offers a compelling alternative for producing this compound materials, often at low temperatures and with simple equipment. mdpi.com This method typically involves the electrochemical oxidation (anodization) of a tungsten metal substrate or the electrodeposition of this compound from an electrolyte containing tungsten species. mdpi.comuq.edu.au

Anodization of tungsten foils or wires in an acidic electrolyte is a common method for creating this compound thin films directly on the metal surface. The morphology and thickness of the resulting oxide layer can be controlled by parameters such as the applied voltage or current, the composition of the electrolyte, and the duration of the process.

A notable advancement is the use of pulsed alternating current electrosynthesis in aqueous electrolytes. mdpi.com This technique has been shown to be a rapid and environmentally friendly way to produce this compound nanopowders. mdpi.com The choice of electrolyte, such as nitric acid, sulfuric acid, or oxalic acid, significantly influences the particle size, morphology, and electronic structure of the resulting WO₃ nanopowders. mdpi.comresearchgate.net For instance, using oxalic acid as the electrolyte can lead to a high rate of tungsten oxidation and produce nanopowders with excellent photoelectrochemical activity. mdpi.comresearchgate.net

Electrochemical methods also allow for the synthesis of mixed-metal oxides. For example, by adding various metal salts to an electrolyte containing a peroxo-stabilized tungsten complex, it is possible to electrodeposit tungsten-based mixed-metal oxides. uq.edu.auacs.org

Table 3: Influence of Electrolyte on Electrochemical Synthesis of WO₃ Nanopowders

| Electrolyte (0.5 M) | Resulting Morphology | Tungsten Oxidation Rate | Reference |

|---|---|---|---|

| Nitric Acid | Irregularly shaped nanoparticles | Lower than oxalic acid | mdpi.comresearchgate.net |

| Sulfuric Acid | Agglomerated nanoparticles | Lower than oxalic acid | mdpi.comresearchgate.net |

| Oxalic Acid | Well-defined nanoparticles | Up to 0.31 g·cm⁻²·h⁻¹ | mdpi.comresearchgate.net |

Advanced and Novel Synthesis Strategies for this compound

Beyond the conventional methods, researchers are exploring advanced synthesis strategies to gain finer control over the properties of this compound and to introduce specific functionalities. These novel approaches often focus on low-temperature processing, defect engineering, and precise control of the crystal structure.

Low-Temperature Annealing Protocols for this compound

Annealing, or heat treatment, is a common post-synthesis step to improve the crystallinity of this compound. However, high-temperature annealing can sometimes be detrimental. Recent studies have shown that low-temperature annealing can significantly enhance the performance of this compound materials without drastically altering their nanostructure. acs.orgacs.org

For instance, annealing this compound (WO₃) nanoparticle films and substoichiometric W₁₈O₄₉ nanowire films at temperatures up to 350°C has been shown to improve their electrochromic properties. acs.orgacs.org This low-temperature treatment can enhance the kinetics of ion intercalation and deintercalation, leading to improved stability and optical modulation. acs.org The improvements are attributed to subtle changes in the crystalline structure and a reduction in defects that can trap ions. acs.orgresearchgate.net For W₁₈O₄₉ nanowires annealed at 350°C, the stability for lithium ion intercalation and deintercalation was improved by 36% and 60%, respectively, compared to the unannealed samples. acs.orgacs.org

Plasma-Induced Synthesis and Vacancy Engineering in this compound

Plasma-based techniques offer a unique, one-step, and often rapid route for synthesizing this compound nanoparticles with engineered defects, particularly oxygen vacancies. sci-hub.senih.govresearchgate.net These methods involve generating a plasma, either in a liquid or a gas phase, which interacts with a tungsten source.

In-liquid plasma synthesis, for example, can be achieved by creating a plasma discharge between two tungsten electrodes submerged in deionized water. sci-hub.se The high temperature of the plasma causes the tungsten electrodes to evaporate, and the tungsten atoms then react with reactive species in the plasma to form this compound nanoparticles. sci-hub.se The energetic environment of the plasma can also create defects like oxygen vacancies on the surface of the nanoparticles. sci-hub.se These oxygen vacancies act as self-dopants, creating an n-type semiconductor and narrowing the bandgap of the material. sci-hub.se

Another approach is plasma sputtering, which can be used to introduce a high concentration of oxygen vacancies on the surface of this compound. chinesechemsoc.orgchinesechemsoc.org This "vacancy engineering" can dramatically alter the electronic structure and surface chemistry of the material, transforming an intrinsically poor electrocatalyst into an active one for reactions like the oxygen evolution reaction (OER). chinesechemsoc.org

Controlled Synthesis of Specific this compound Crystal Phases

This compound can exist in several crystal phases, including monoclinic, hexagonal, and orthorhombic structures, each possessing distinct properties. samipubco.commdpi.com Controlling the synthesis to yield a specific crystal phase is crucial for optimizing its performance in a given application.

The crystal phase can often be controlled by carefully selecting the synthesis method and parameters. For example, solvothermal reactions, where the reaction is carried out in a closed vessel at elevated temperature and pressure, provide a powerful tool for phase control. By simply changing the solvent composition (e.g., the ratio of water to n-propanol) in a solvothermal reaction without any surfactants, it is possible to synthesize different phases of this compound, such as WO₃·(H₂O)₀.₅ nanoplates and (NH₄)₀.₃₃WO₃ nanospheres. acs.orgnih.gov

Annealing also plays a significant role in phase transformations. For instance, orthorhombic tungstite (WO₃·H₂O) can be transformed into monoclinic WO₃ by annealing at temperatures of 300°C or higher. cambridge.org Similarly, the crystal phase of WO₃ can be changed from hexagonal to monoclinic and then to cubic with increasing calcination temperature. mdpi.com The ability to selectively synthesize a particular crystal phase is a key area of ongoing research, as it allows for the fine-tuning of the electronic and catalytic properties of this compound. mdpi.com

Monoclinic this compound Phase Control

Monoclinic this compound (γ-WO₃) is the most stable phase at room temperature and is commonly synthesized through thermal treatments and solution-based methods. wikipedia.orgmdpi.com

A prevalent method involves the thermal annealing of this compound hydrates. For instance, orthorhombic tungstite (WO₃·H₂O) can be transformed into monoclinic WO₃ by annealing at temperatures of 300°C or higher. cambridge.org Similarly, monoclinic WO₃·2H₂O nanoplates, synthesized at room temperature in the presence of oxalic acid, can be converted to monoclinic WO₃ upon annealing at 400°C. acs.org Hydrothermal methods also offer precise control. Synthesizing at a reaction temperature of 220°C in a highly acidic environment can yield monoclinic WO₃ directly from the transformation of hydrated precursors. vjs.ac.vn

Solvothermal processing provides another route. Monoclinic WO₃ quantum dots with a mean size of 4 nm have been successfully synthesized using a solvothermal method involving a tungsten chloroalkoxide solution in oleic acid at 250°C. acs.org This phase remained stable up to at least 500°C. acs.org Furthermore, thermal oxidation of tungsten powder in air at temperatures ranging from 600°C to 1000°C results in the formation of monoclinic WO₃. scientific.net At 600°C, a mixture of monoclinic WO₃ and monoclinic WO₂.₉₆ can be produced. scientific.net A facile co-precipitation method using sodium tungstate dihydrate and hydrochloric acid, followed by calcination at 300°C, also yields pure monoclinic WO₃ nanoplates. mdpi.com

Table 1: Synthesis Methods for Monoclinic this compound (γ-WO₃)

| Precursor(s) | Method | Key Parameters | Resulting Material | Reference(s) |

|---|---|---|---|---|

| Orthorhombic WO₃·H₂O | Thermal Annealing | Temperature: ≥300°C | Monoclinic WO₃ nanoparticles | cambridge.org |

| Monoclinic WO₃·2H₂O | Thermal Annealing | Temperature: 400°C; Time: 2h; Atmosphere: Air | Monoclinic WO₃ nanoplates | acs.org |

| Sodium Tungstate (Na₂WO₄·2H₂O) | Hydrothermal | Temperature: 220°C; Highly acidic environment | Monoclinic WO₃ nanocrystals | vjs.ac.vn |

| Tungsten Chloroalkoxide | Solvothermal | Temperature: 250°C; Solvent: Oleic acid | Monoclinic WO₃ quantum dots (~4 nm) | acs.org |

| Tungsten (W) Powder | Thermal Oxidation | Temperature: 600-1000°C; Atmosphere: Air | Monoclinic WO₃ powder | scientific.net |

| Tungsten Hexachloride (WCl₆) | Solvothermal | Solvent: Water/Ethanol mixture (high water content) | Monoclinic WO₃ particles | infona.pl |

| Sodium Tungstate Dihydrate, Hydrochloric Acid | Co-precipitation & Calcination | pH = 1; Calcination Temperature: 300°C | Pure monoclinic WO₃ nanoplates | mdpi.com |

Hexagonal this compound Phase Control

Metastable hexagonal this compound (h-WO₃) possesses a unique structure with open hexagonal channels, making it attractive for intercalation applications. mdpi.com Its synthesis requires careful control of conditions to prevent the formation of more stable phases.

A common and effective route is a two-step process involving solvothermal synthesis followed by controlled annealing. mdpi.com In this method, a precursor such as tungsten hexachloride (WCl₆) is first used to synthesize WO₃∙0.33(H₂O) via a solvothermal process. Subsequent annealing of this hydrate (B1144303) at temperatures between 400°C and 450°C leads to its dehydration and transformation into the hexagonal WO₃ phase. mdpi.com If the annealing temperature rises to 500°C or higher, a phase transition to the more stable monoclinic (γ-WO₃) phase begins. mdpi.com

Hydrothermal methods are also widely employed. Hexagonal WO₃ nanoparticles can be synthesized hydrothermally at 200°C using sodium tungstate as the precursor and polyethylene (B3416737) glycol (PEG) as a surfactant. dergipark.org.tr The pH of the precursor solution is a critical parameter in hydrothermal synthesis, influencing the final phase. worldscientific.com Another approach involves the annealing of hexagonal ammonium tungsten bronze. The composition and stability of the resulting h-WO₃ can be controlled by adjusting the temperature and atmosphere during annealing. acs.org It has been proposed that residual ions or molecules, such as NH₄⁺ and NH₃, within the hexagonal channels are crucial for stabilizing the h-WO₃ structure; their complete removal can cause the framework to collapse. acs.org

Table 2: Synthesis Methods for Hexagonal this compound (h-WO₃)

| Precursor(s) | Method | Key Parameters | Resulting Material | Reference(s) |

|---|---|---|---|---|

| Tungsten Hexachloride (WCl₆) | Solvothermal & Annealing | Synthesize WO₃∙0.33(H₂O) first, then anneal at 400-450°C | Metastable h-WO₃ nanoplates | mdpi.com |

| Sodium Tungstate, Polyethylene Glycol (PEG) | Hydrothermal | Temperature: 200°C; Time: 24h | h-WO₃ nanoparticles | dergipark.org.tr |

| Tungsten Hexachloride (WCl₆) | Solvothermal | Solvent: Pure ethanol | Hexagonal WO₃ | infona.pl |

| Hexagonal Ammonium Tungsten Bronze | Thermal Annealing | Controlled temperature and atmosphere | Nanosized h-WO₃ | acs.org |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Hydrothermal | pH control of the reaction medium is critical | Hexagonal WO₃ | worldscientific.com |

Orthorhombic this compound Phase Control

Orthorhombic this compound (β-WO₃) is a phase that is typically stable at temperatures between 330°C and 740°C. wikipedia.org However, it can be synthesized and stabilized at room temperature through various methods.

One approach is the controlled thermal transformation of other phases. For example, monoclinic WO₃ nanoparticles can transform into the orthorhombic phase when the temperature is raised to around 300-350°C. royalsocietypublishing.org Similarly, amorphous WO₃ thin films deposited by DC magnetron sputtering can be crystallized into the orthorhombic structure by post-annealing at temperatures between 400°C and 600°C. mdpi.com

Solution-based synthesis offers another pathway. A facile method involves the solvothermal treatment of a tungstite hydrate precursor, derived from the alcoholysis of tungsten hexachloride (WCl₆). infona.pl By carefully controlling the composition of the water/ethanol solvent mixture, pure orthorhombic WO₃ can be obtained at a low water content of 10 vol%. infona.pl Another method starts with the synthesis of orthorhombic tungstite (WO₃·H₂O) nanoparticles via a hydrothermal process at low temperatures and pressures from a precursor solution of sodium tungstate and hydrochloric acid. cambridge.org This orthorhombic hydrate serves as a direct precursor to other phases but is itself a distinct orthorhombic structure. cambridge.orgacs.org Additionally, porous orthorhombic WO₃ thin films have been stabilized at room temperature by incorporating nanocrystalline anatase TiO₂ using a sol-gel dip-coating method followed by annealing at 600°C. capes.gov.brrsc.org

Table 3: Synthesis Methods for Orthorhombic this compound (β-WO₃)

| Precursor(s) | Method | Key Parameters | Resulting Material | Reference(s) |

|---|---|---|---|---|

| Monoclinic WO₃ Nanoparticles | Thermal Annealing | Temperature: ~300-350°C | Orthorhombic (β-WO₃) phase | royalsocietypublishing.org |

| Tungsten Hexachloride (WCl₆) | Solvothermal | Precursor: Tungstite hydrate; Solvent: 10 vol% water in ethanol | Pure orthorhombic WO₃ | infona.pl |

| Amorphous WO₃ films | Thermal Annealing | Annealing Temperature: 400-600°C | Orthorhombic WO₃ thin films | mdpi.com |

| Peroxotungstic acid sol, Titanium alkoxide | Sol-gel & Annealing | Annealing Temperature: 600°C | Porous orthorhombic WO₃ thin films stabilized by TiO₂ | capes.gov.brrsc.org |

| Sodium Tungstate Dihydrate, Sodium Chloride, Hydrochloric Acid | Hydrothermal | One-step bottom-up synthesis | Biphasic orthorhombic/hexagonal WO₃ nanorods | oup.com |

Tetragonal this compound Phase Control

Tetragonal this compound (α-WO₃) is a high-temperature polymorph, typically stable above 740°C. wikipedia.org The synthesis of this phase at or near room temperature is challenging but has been achieved through specific techniques.

Phase transformation via heating is the most direct route. Orthorhombic WO₃, when heated, begins to transform into the tetragonal phase at approximately 750°C, with the conversion completing at 800°C. royalsocietypublishing.org This process is reversible upon cooling. royalsocietypublishing.org

However, non-equilibrium synthesis methods can produce tetragonal WO₃ at lower temperatures. Chemical Vapor Deposition (CVD) has been used to grow tetragonal WO₃ nanobelts on silicon substrates without a catalyst. uh.edu In this process, the morphology and phase are controlled by the deposition conditions. Another study reported the synthesis of tetragonal sodium tungsten bronze (Na₀.₅₇WO₃) particles through an aerosol-assisted process by varying the sodium-to-tungsten atomic ratio in the precursor solution at a furnace temperature of 800°C. aaqr.org More recently, research has focused on the direct synthesis of tetragonal WO₃ for energy storage applications, highlighting that the crystal phase significantly impacts charge storage properties. nih.govresearchgate.net These studies demonstrate that specific synthesis strategies can yield the tetragonal phase, which exhibits unique electrochemical behavior compared to other polymorphs. nih.govresearchgate.net

Table 4: Synthesis Methods for Tetragonal this compound (α-WO₃)

| Precursor(s) | Method | Key Parameters | Resulting Material | Reference(s) |

|---|---|---|---|---|

| Orthorhombic WO₃ | Thermal Annealing | Temperature: ≥750°C | Tetragonal (α-WO₃) phase | royalsocietypublishing.org |

| Tungsten Powder/Foil | Chemical Vapor Deposition (CVD) | Catalyst-free; Substrate Temperature: 500°C | Tetragonal WO₃ nanobelts | uh.edu |

| Sodium Tungstate, Sodium Chloride | Aerosol-assisted Production | Furnace Temperature: 800°C; Controlled Na/W ratio | Tetragonal Sodium Tungsten Bronze (Na₀.₅₇WO₃) | aaqr.org |

| Not specified | Electrochemical Synthesis | Focus on phase-driven charge storage | Tetragonal WO₃ for supercapacitors | nih.govresearchgate.net |

Advanced Characterization Techniques for Tungsten Oxide Systems

Structural and Morphological Characterization of Tungsten Oxide

The structural and morphological properties of this compound are intrinsically linked to its synthesis and processing conditions. Techniques such as X-ray diffraction and various forms of electron microscopy are indispensable for a comprehensive analysis. These methods reveal details from the atomic arrangement within the crystal lattice to the macroscopic shape and size of the material. For instance, studies have shown that the morphology of this compound can be controlled to form structures ranging from hollow urchins to nanowires simply by adjusting precursor concentrations during synthesis. rsc.org

X-ray Diffraction (XRD) is a primary and powerful technique for determining the crystallographic structure of this compound materials. mdpi.com By analyzing the diffraction pattern produced when X-rays interact with the material, one can identify the crystalline phase, determine lattice parameters, and estimate the crystallite size. This compound is known for its rich crystallography, existing in several phases such as monoclinic, hexagonal, orthorhombic, and cubic. nih.govchalcogen.ro The specific phase obtained often depends on synthesis conditions like temperature and duration. hep.com.cnd-nb.info

For example, hydrothermal synthesis of WO₃ can yield different structures based on the duration; one study showed that holding times of 12-20 hours produced hexagonal structures, while a 24-hour holding time resulted in a monoclinic structure. hep.com.cn Similarly, calcination temperature plays a crucial role, with hexagonal WO₃ forming at 300-400°C and transitioning to monoclinic WO₃ at 500-600°C. hep.com.cn The diffraction peaks in an XRD pattern correspond to specific crystallographic planes (hkl). The analysis of these peaks confirms the phase purity and crystalline nature of the sample. acs.orgresearchgate.net For instance, in one study, the successful synthesis of monoclinic WO₃ nanoparticles was confirmed by XRD patterns showing characteristic peaks at specific 2θ angles. acs.org

The average crystallite size of the nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. researchgate.netscielo.br

Table 1: Representative XRD Data for Monoclinic this compound (WO₃) This table presents typical X-ray diffraction peaks for the monoclinic phase of tungsten trioxide, compiled from research findings. The specific peak positions and intensities can vary slightly based on experimental conditions and sample preparation.

| 2θ Angle (°) | (hkl) Plane | Reference |

| 22.8 | (002) | researchgate.net |

| 23.0 | (020) | researchgate.net |

| 24.0 | (200) | researchgate.net |

| 26.0 | (120) | researchgate.net |

| 28.0 | (112) | researchgate.net |

| 33.0 | (202) | researchgate.net |

| 33.5 | (022) | researchgate.net |

| 41.0 | (222) | researchgate.net |

| 50.5 | (232) | researchgate.net |

| 56.0 | (114) | researchgate.net |

Electron microscopy is a vital tool for the direct visualization of this compound nanostructures. researchgate.net Unlike techniques that provide averaged data from a large sample area, electron microscopy offers high-resolution imaging of individual particles, revealing their size, shape, and surface texture. tungsten-oxide.commountainscholar.org Both scanning and transmission electron microscopy are routinely employed, often in conjunction, to obtain a complete morphological picture. rsc.orghep.com.cn

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of materials. violet-tungsten-oxide.com In the context of this compound, SEM provides direct images of the material's external features. tungsten-oxide.com Researchers use SEM to observe a wide variety of morphologies, including nanoparticles, nanorods, nanosheets, and hierarchical nanoflowers. researchgate.net

The appearance of this compound in SEM images can vary significantly with preparation methods. For example, yellow this compound can appear as square-shaped grains with surface cracks. tungsten-oxide.com In other studies, SEM images have shown that increasing calcination temperature can lead to a decrease in the particle size of WO₃ powders. hep.com.cn One investigation revealed that WO₃ nanomaterials synthesized via a sol-gel method followed by calcination at 300°C had particle sizes ranging from 277-780 nm, which decreased to 25-125 nm after calcination at 600°C. hep.com.cn Violet this compound has been observed in various forms, including plate-like, whisker-like, and sea urchin-like structures. violet-tungsten-oxide.com SEM is also frequently coupled with Energy Dispersive X-ray Spectroscopy (EDS) to provide simultaneous elemental composition analysis of the observed area. scielo.brtungsten-oxide.comscielo.br

Table 2: Effect of Calcination Temperature on WO₃ Particle Size as Observed by SEM Data synthesized from a study on WO₃ nanomaterials prepared by a sol-gel method. hep.com.cn

| Calcination Temperature (°C) | Observed Particle Size Range (nm) |

| 300 | 277 - 780 |

| 400 | 137 - 550 |

| 500 | 50 - 500 |

| 600 | 25 - 125 |

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the characterization of the internal structure, size, and shape of nanomaterials. violet-tungsten-oxide.com A beam of electrons is transmitted through an ultra-thin specimen, providing a projection image. violet-tungsten-oxide.com TEM analysis of this compound can confirm the formation of specific nanostructures, such as the agglomeration of nanoparticles into larger clusters or the bundling of individual nanorods. hep.com.cnmdpi.com For instance, TEM has been used to show that this compound nanorods synthesized hydrothermally have a monoclinic structure and grow along the <100> crystal axis. aip.org The technique is also essential for observing structural changes, such as the evolution of this compound's microstructure during thermal oxidation. osti.govpnnl.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging mode of TEM that allows for the direct visualization of the atomic structure of a crystalline sample. violet-tungsten-oxide.com This powerful technique can resolve the lattice fringes of this compound, which are the periodic lines corresponding to the atomic planes in the crystal. acs.orgaip.org

By measuring the distance between these fringes (d-spacing), researchers can identify specific crystallographic planes and confirm the crystal structure determined by XRD. researchgate.net For example, a study on W₁₈O₄₉ nanowires reported a measured lattice fringe separation of approximately 0.38 nm, which corresponds to the (010) lattice plane of the monoclinic structure. cambridge.org HRTEM is also instrumental in identifying crystalline defects such as stacking faults, dislocations, and vacancies, which can significantly influence the material's properties. cambridge.orgpku.edu.cn The presence of a high density of planar defects has been observed in thicker this compound nanowires. aip.org

Table 3: HRTEM Lattice Spacing Measurements for this compound This table provides examples of experimentally measured d-spacing values from HRTEM images and their corresponding crystallographic planes.

| Material | Measured d-spacing (nm) | Corresponding (hkl) Plane | Reference |

| Monoclinic W₁₈O₄₉ | ~0.38 | (010) | cambridge.org |

| Monoclinic WO₃ | 0.236 | (200) | researchgate.net |

| Monoclinic WO₃ | 0.213 | (020) | researchgate.net |

Scanning Transmission Electron Microscopy (STEM) combines principles of both SEM and TEM. It scans a finely focused electron probe across the sample and collects the transmitted electrons. nanoscience.com A key advantage of STEM is its synergy with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS). nanoscience.comthermofisher.com This combination allows for elemental mapping, which provides a visual representation of the spatial distribution of different elements within the sample at the nanoscale. researchgate.netresearchgate.net

In the study of this compound systems, STEM-EDS is used to confirm the distribution of tungsten and oxygen. researchgate.net This is particularly valuable for analyzing composite or doped materials, where it can map the location of dopants or the structure of a core-shell nanoparticle. thermofisher.com For instance, in niobium tungsten oxides, STEM has been used not only to recognize the positions of metal atoms but also to retrieve information about the occupancy of specific sites by either niobium or tungsten based on image brightness. ethz.ch This level of detailed chemical and structural analysis is crucial for understanding the properties of complex oxide systems. researchgate.netethz.ch

Atomic Force Microscopy (AFM) for this compound Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of this compound (WO₃) at the nanoscale without the need for conductive surfaces, as it relies on atomic forces between a sharp tip and the sample surface. pnas.org It provides detailed three-dimensional information about surface morphology, including grain size, shape, and roughness, which are critical parameters influencing the material's properties and performance in devices. pnas.orgtsijournals.com

Studies on this compound thin films have extensively used AFM to understand how deposition parameters affect surface structure. For instance, the morphology of WO₃ films is significantly influenced by the substrate temperature during deposition. researchgate.net Research on pulsed laser deposited WO₃ films showed that at lower temperatures (e.g., 200°C), the films exhibit a granular structure which becomes more defined with well-defined grain boundaries as the temperature increases to 600°C. researchgate.net Similarly, AFM analysis of WO₃ films prepared by spray pyrolysis revealed that the number of spray cycles and substrate temperature impact the grain size and surface roughness. researchgate.net One study found that grain sizes ranged from 30.14 nm to 39.4 nm, with average roughness values varying between 19.73 nm and 49.74 nm depending on the deposition conditions. researchgate.net

The surface roughness, quantified as the root-mean-square (Rq) value, is a key parameter derived from AFM measurements. mdpi.com For sputtered γ-monoclinic WO₃ thin films, it has been observed that the surface roughness decreases as the film thickness increases. mdpi.com For example, Rq was found to decrease from 2.21 nm to approximately 1 nm as the film thickness increased. mdpi.com In another study, AFM imaging of WO₃ films deposited at 600°C showed a rough surface composed of coarse grains approximately 200 nm in size. mrs-j.org

A topographical investigation of thermally evaporated WO₃ thin films, approximately 200 nm thick, utilized AFM to analyze the height profiles of the grown surfaces. aip.org These AFM scans, performed on various non-overlapping domains, provided statistically independent profiles of the rough surfaces. aip.org

Table 1: AFM-Derived Surface Characteristics of this compound Films

| Deposition Method | Substrate Temperature (°C) | Film Thickness (nm) | Average Grain Size (nm) | Surface Roughness (Rq/Average) |

| Pulsed Laser Deposition researchgate.net | 200 - 600 | - | Increases with temperature | - |

| Spray Pyrolysis researchgate.net | 350 | - | 30.14 - 39.4 | 19.73 - 49.74 nm (Average) |

| Sputtering mdpi.com | 500 (annealed) | 42 - 131 | - | 1 - 2.21 nm (Rq) |

| Sputtering mrs-j.org | 600 | - | ~200 | Rough |

| Thermal Evaporation aip.org | - | ~200 | - | Rough surface |

Spectroscopic Characterization of this compound Electronic States and Defects

Spectroscopic techniques are indispensable for investigating the electronic structure, chemical states, and defects within this compound. These methods provide insights into the fundamental properties that dictate its functionality.

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netdntb.gov.ua For this compound, XPS is crucial for analyzing its surface chemistry, particularly its stoichiometry and the presence of defects like oxygen vacancies. rsc.orgresearchgate.net

The XPS spectra of this compound typically show peaks corresponding to tungsten and oxygen. researchgate.netresearchgate.net The high-resolution spectrum of the W 4f region is particularly informative. In fully oxidized, stoichiometric WO₃, the W 4f spectrum is deconvoluted into a doublet corresponding to the W 4f₇/₂ and W 4f₅/₂ core levels of the W⁶⁺ oxidation state. researchgate.netarxiv.org These peaks are typically found at binding energies around 35.7-35.9 eV and 37.85-38.0 eV, respectively. researchgate.netarxiv.org

The presence of oxygen vacancies leads to the reduction of some W⁶⁺ ions to lower oxidation states, such as W⁵⁺ and W⁴⁺. arxiv.org These reduced states appear as additional doublets in the W 4f spectrum at lower binding energies. For instance, the W⁵⁺ state is associated with a W 4f₇/₂ peak at approximately 34.7 eV, while the W⁴⁺ state appears at an even lower binding energy of around 33.4 eV. arxiv.org The O 1s spectrum can also provide information, with distinct peaks corresponding to lattice oxygen (O²⁻) and oxygen in hydroxyl groups or adsorbed water. researchgate.net

Studies have shown that the stoichiometry of this compound films can be controlled by deposition conditions and post-deposition treatments. For example, Ar⁺ ion bombardment can induce the reduction of WO₃, leading to the sequential formation of W⁵⁺, W⁴⁺, and eventually metallic tungsten (W⁰), which can be monitored in situ with XPS. iaea.org The relative concentrations of these different oxidation states, determined from the areas of the corresponding XPS peaks, provide a quantitative measure of the surface's non-stoichiometry.

Table 2: XPS Binding Energies for Different Tungsten Oxidation States in this compound

| Oxidation State | W 4f₇/₂ Binding Energy (eV) | W 4f₅/₂ Binding Energy (eV) | Source(s) |

| W⁶⁺ | 35.7 - 35.9 | 37.85 - 38.0 | researchgate.netarxiv.org |

| W⁵⁺ | ~34.7 | ~36.92 | researchgate.netarxiv.org |

| W⁴⁺ | ~33.4 | ~35.3 | arxiv.org |

| W⁰ (Metallic) | - | - | iaea.org |

Ultraviolet Photoelectron Spectroscopy (UPS) for this compound Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the valence band electronic structure and determining key electronic parameters like the work function (WF) and the position of the valence band maximum (VBM) relative to the Fermi level (E_F). aip.orgsemanticscholar.org

In the study of this compound, UPS measurements reveal that the electronic structure is highly dependent on its stoichiometry. helmholtz-berlin.de The work function, a critical parameter for electronic devices, shows a strong positive correlation with the oxygen content. helmholtz-berlin.de For instance, as the stoichiometry of WOx increases from 2.82 to 2.95, the work function can increase by approximately 1 eV. helmholtz-berlin.de Stoichiometric WO₃ can exhibit a high work function of over 6 eV. helmholtz-berlin.de However, this value can decrease significantly upon air exposure or due to the creation of oxygen vacancies. aip.org

The UPS spectra of WO₃ typically show emission features corresponding to the O 2p-derived band and O 2p-W 5d hybridized states. psu.edu A weak feature near the Fermi level is often attributed to the W 5d band, which arises from the imperfect stoichiometry of the material. psu.edu The introduction of oxygen vacancies can increase the density of these states near the Fermi level. researchgate.netarxiv.org

Combining UPS with XPS provides a more complete picture of the band structure. researchgate.net The work function is determined from the secondary electron cutoff in the UPS spectrum, the VBM (E_v) is determined from the leading edge of the valence band spectrum, and the conduction band minimum (E_c) can be deduced using the optical bandgap obtained from other techniques. aip.orgresearchgate.net

Table 3: Electronic Properties of this compound Determined by UPS

| Material | Condition | Work Function (eV) | Valence Band Feature(s) | Source(s) |

| WOx | Stoichiometry: 2.82 -> 2.95 | Increases by ~1 eV | - | helmholtz-berlin.de |

| WO₃ | Near-stoichiometric | > 6.0 | - | helmholtz-berlin.de |

| WOx | As-deposited | 4.90 | - | aip.org |

| WOx | UV irradiated (10 min) | 4.73 | - | aip.org |

| WO₃/ITO | - | - | O 2p-derived band (~4.5 eV), O 2p-W 5d hybridized states (~6.4 eV) | psu.edu |

Electron Energy Loss Spectroscopy (EELS) for this compound Local Electronic Structure

Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of inelastically scattered electrons that have passed through a thin sample. It is often performed in a transmission electron microscope (TEM) and provides information on the local electronic structure, including band gap, defect states, and elemental composition, with high spatial resolution.

In the context of this compound, EELS can be used to probe the electronic transitions and confirm the presence of oxygen vacancies. The generation of oxygen vacancies can lead to a decrease in the W oxidation state, which can be detected through EELS analysis. chinesechemsoc.org While specific EELS studies are often coupled with other techniques, the information it provides is complementary to XPS and UPS, offering spatially resolved electronic data that is invaluable for understanding nanoscale variations in properties.

Electron Paramagnetic Resonance (EPR) for this compound Defect Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons. rsc.org In this compound, EPR is particularly effective for the direct detection and analysis of paramagnetic defects, most notably oxygen vacancies. chinesechemsoc.orgmdpi.com

Stoichiometric WO₃ is diamagnetic and does not produce an EPR signal. mdpi.comresearchgate.net However, the creation of oxygen vacancies results in unpaired electrons, which are EPR active. These vacancies give rise to a characteristic EPR signal. d-nb.info Many studies report a strong signal at a g-value of approximately 2.002 or 2.003, which is attributed to single electrons trapped at oxygen vacancies. researchgate.netchinesechemsoc.orgd-nb.info The intensity of this EPR signal is proportional to the concentration of these defects, allowing for a quantitative comparison of oxygen vacancy content between different samples. d-nb.info

For example, WO₃ treated to introduce oxygen vacancies (WO₃-x) exhibits a significantly more intense EPR signal compared to its stoichiometric counterpart. chinesechemsoc.org This has been used to confirm the success of various treatments, such as thermal annealing in an inert atmosphere or plasma sputtering, in creating these vacancies. chinesechemsoc.orgmdpi.com Some studies have also reported other EPR signals, such as a sharp signal at g ≈ 2.28 in oxygen-deficient WO₃-x, also attributed to oxygen vacancies. researchgate.net Furthermore, EPR has been used to identify W⁵⁺ point defects in tungsten bronze structures, which are related to this compound. aip.org

Table 4: EPR Signals for Defects in this compound Systems

| System | g-value | Attributed Defect | Source(s) |

| WO₃-x | ~2.002 / 2.003 | Single electron at oxygen vacancy | researchgate.netchinesechemsoc.orgd-nb.info |

| WO₃-x | ~2.28 | Oxygen vacancy | researchgate.net |

| Na₀.₃₃WO₃ | 1.593 - 1.695 | W⁵⁺ point defect | aip.org |

Vibrational Spectroscopy for this compound Chemical Bonding

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, is a non-destructive technique used to probe the chemical bonding and molecular structure of materials. lehigh.eduresearchgate.net It is highly sensitive to the crystal structure, phase composition, and presence of defects in this compound.

The Raman spectrum of crystalline this compound exhibits characteristic peaks corresponding to the vibrational modes of the W-O bonds. chinatungsten.com For monoclinic WO₃, the most prominent Raman bands are typically observed around 270 cm⁻¹, 715 cm⁻¹, and 805 cm⁻¹. chinatungsten.comacs.org These peaks correspond to the bending (δ) and stretching (ν) vibrations of the W-O-W and O-W-O linkages. chinatungsten.comutep.edu The bands in the 600-900 cm⁻¹ range are generally assigned to the stretching vibrations, while the lower frequency bands (below 400 cm⁻¹) are associated with bending vibrations. chinatungsten.com

The presence of defects, different crystalline phases, or hydration states alters the vibrational spectra. For example, the Raman bands in hexagonal this compound are broader and less intense compared to monoclinic WO₃. chinatungsten.com FTIR spectroscopy is complementary to Raman and is particularly useful for identifying the presence of hydroxyl groups (-OH) from coordinated or adsorbed water, often seen as a broad band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹. ias.ac.inscielo.org.mx The strong stretching vibration ν(W-O-W) is typically observed around 814 cm⁻¹ in FTIR spectra. ias.ac.in These techniques are therefore essential for confirming the phase purity and structural integrity of synthesized this compound materials. acs.orgrsc.org

Table 5: Characteristic Vibrational Frequencies for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | Source(s) |

| Raman | ~270 | δ(O-W-O) Bending | chinatungsten.comacs.org |

| Raman | ~715 | ν(W-O-W) Stretching | chinatungsten.comacs.org |

| Raman | ~805 | ν(W-O-W) Stretching | chinatungsten.comacs.org |

| FTIR | ~814 | ν(W-O-W) Stretching | ias.ac.in |

| FTIR | ~1630 | δ(W-OH) Bending | ias.ac.inscielo.org.mx |

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for investigating the chemical bonding and functional groups present in this compound (WO₃) materials. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its atomic structure.

The primary absorption region for this compound is below 1000 cm⁻¹, which is characteristic of metal-oxygen bonds. nih.gov Key vibrational modes observed in the FTIR spectra of WO₃ include:

W-O Stretching Vibrations: A significant band is typically observed around 610-619 cm⁻¹, attributed to the stretching vibrations of the W-O bonds within the WO₃ crystal lattice. nih.govjwent.net

O-W-O Stretching Vibrations: Bands in the range of 500-1000 cm⁻¹ are characteristic of the different O-W-O stretching vibrations. rsc.org Specifically, bands around 762 cm⁻¹ and 801 cm⁻¹ are attributed to the corner-sharing W-O-W and inter-bridge stretching O-W-O modes, respectively. nih.gov

W=O Stretching Vibrations: A sharp peak that can appear around 949 cm⁻¹ is assigned to the stretching of terminal W=O double bonds, often associated with hydrated forms of this compound like WO₃·H₂O. rsc.orgub.edu

In addition to the intrinsic tungsten-oxygen bonds, FTIR can also identify surface-adsorbed species or incorporated groups:

Hydroxyl Groups (W-OH): A broad band around 3400-3460 cm⁻¹ is attributed to the stretching vibrations of W-OH groups. nih.govresearchgate.net A peak at approximately 1625 cm⁻¹ corresponds to the W-OH bending vibration mode of adsorbed water molecules. nih.govrsc.org The presence of a band at 1454 cm⁻¹ has also been attributed to the vibrations of the W-OH group. researchgate.net

The characteristics of the FTIR peaks, such as their sharpness and intensity, can provide insights into the structural order of the material. For instance, more orderly structures with well-defined W-O stretching vibrations result in sharper FTIR peaks. nih.gov Changes in the FTIR spectra upon processes like coloration with lithium ions can indicate structural reorganization within the WO₃ film. spiedigitallibrary.orgspiedigitallibrary.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3400-3460 | W-OH Stretching | nih.govresearchgate.net |

| ~1625 | W-OH Bending of Adsorbed Water | nih.govrsc.org |

| ~1454 | W-OH Vibrations | researchgate.net |

| ~949 | W=O Stretching (in WO₃·H₂O) | rsc.orgub.edu |

| ~801 | O-W-O Inter-bridge Stretching | nih.gov |

| ~762 | W-O-W Corner-sharing Stretching | nih.gov |

| ~610-619 | W-O Stretching | nih.govjwent.net |

| 500-1000 | O-W-O Stretching Vibrations | rsc.org |

Raman Spectroscopy of this compound

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes and crystalline phases of this compound. Different polymorphs of WO₃, such as monoclinic, orthorhombic, and hexagonal, exhibit distinct Raman spectra, making it an excellent tool for phase identification. aip.orgaip.org

For the common monoclinic phase of WO₃, the characteristic Raman active modes are observed at approximately 273, 715, and 806 cm⁻¹. researchgate.netmdpi.com These peaks are assigned to specific vibrational modes:

W-O-W Bending Modes: The peaks at lower frequencies, such as 273 cm⁻¹ and 326 cm⁻¹, correspond to the bending modes of the W-O-W bridges. researchgate.net

W-O-W Stretching Modes: The prominent peaks at higher frequencies, around 715 cm⁻¹ and 806 cm⁻¹, are attributed to the stretching vibrations of the W-O-W bonds. researchgate.netmdpi.com

The Raman spectra can also reveal the presence of sub-stoichiometric phases or specific structural features:

Vibrations of (W₂O₂)n chains in sub-stoichiometric WO₃ can give rise to peaks at lower wavenumbers, such as 68, 90, and 129-134 cm⁻¹. aip.org

A peak around 950 cm⁻¹ can indicate the stretching mode of terminal W=O double bonds, often found at the surface of microcrystalline grains. ub.eduaip.org

The position and sharpness of Raman peaks can be influenced by factors like crystallinity, particle size, and temperature. For instance, a transition from an amorphous to a crystalline state is marked by the appearance of sharper Raman bands. aip.org Temperature-dependent studies have shown that phase transitions, such as from the γ-monoclinic to the β-orthorhombic phase, can be identified by shifts in the Raman peaks. royalsocietypublishing.org

Interactive Data Table: Prominent Raman Peaks for Monoclinic this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~806 | O-W-O Stretching | researchgate.netmdpi.com |

| ~715 | W-O-W Stretching | researchgate.netmdpi.com |

| ~326 | W-O-W Bending | researchgate.net |

| ~273 | W-O-W Bending | researchgate.net |

| ~134 | (W₂O₂)n Chain Vibrations | aip.orgresearchgate.net |

Optical Characterization of this compound

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for this compound Bandgap Analysis

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical bandgap (Eg) of semiconductor materials like this compound. The bandgap energy is a critical parameter that governs the electronic and photocatalytic properties of WO₃. The analysis is typically performed using the Kubelka-Munk theory to convert the measured reflectance into an absorption coefficient.

The optical bandgap of this compound can be determined by constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For an indirect bandgap semiconductor like WO₃, the relationship is given by (αhν)¹/² versus hν. By extrapolating the linear portion of this plot to the energy axis (where (αhν)¹/² = 0), the value of the indirect bandgap can be estimated. aip.orgnih.gov

The reported bandgap values for this compound can vary depending on its crystallinity, stoichiometry, particle size, and the presence of dopants.

Pure, crystalline WO₃ typically exhibits a bandgap in the range of 2.6 to 2.8 eV. aip.orgresearchgate.netkyushu-u.ac.jp

Substoichiometric this compound (WO₃-x) films have shown bandgaps around 3.15 eV. researchgate.net

Doping this compound with other elements can significantly alter the bandgap. For example, doping with tantalum has been shown to reduce the bandgap from 3.07 eV to as low as 2.61 eV. nih.gov Conversely, doping with platinum has been reported to increase the bandgap. kyushu-u.ac.jp

These variations highlight the tunability of this compound's optical properties for different applications. A decrease in the bandgap is often correlated with changes in particle size or the introduction of new energy states within the band structure. aip.orgaip.org

Interactive Data Table: Reported Bandgap Energies for this compound Systems

| Material System | Bandgap (Eg) in eV | Analysis Method | Reference |

| Pure WO₃ | 2.58 | Tauc Plot (UV-Vis DRS) | uwc.ac.za |

| Pure WO₃ | 2.84 | Tauc Plot (UV-Vis DRS) | aip.org |

| Ta-doped WO₃ | 2.61 - 3.01 | Tauc Plot (UV-Vis DRS) | nih.gov |

| Substoichiometric WO₂.₅ | ~3.15 | Tauc Plot (Absorption) | researchgate.net |

| Pt-doped WO₃ | 3.23 - 3.43 | Tauc Plot (UV-Vis DRS) | kyushu-u.ac.jp |

Photoluminescence (PL) Spectroscopy of this compound

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure, defects, and charge carrier recombination processes in this compound. When WO₃ is excited by photons with energy greater than its bandgap, electron-hole pairs are generated. The subsequent recombination of these charge carriers can result in the emission of light, which is detected as the PL spectrum.

The PL spectra of this compound nanostructures often exhibit broad, non-symmetric emission bands in the visible range, typically between 400 and 600 nm. nih.gov The emission peaks are commonly attributed to:

Band-to-band transitions: This corresponds to the direct recombination of electrons in the conduction band with holes in the valence band. An ultraviolet emission at around 355 nm has been attributed to this transition. aip.org

Defect-related emissions: The presence of oxygen vacancies and other defects in the crystal lattice creates localized energy states within the bandgap. aip.orgrsc.org Radiative recombination involving these defect states is a common source of PL emission in the blue-green region of the spectrum. For instance, blue emission peaks around 435-445 nm are frequently observed and linked to oxygen vacancies or surface hydroxyl groups. nih.govaip.org

The intensity and position of the PL peaks can be influenced by various factors, including crystalline structure, particle morphology, and the presence of dopants or surface molecules. nih.govrsc.org A lower PL intensity often indicates a reduced recombination rate of photo-induced charge carriers, which can be beneficial for applications like photocatalysis. researchgate.net The PL emission can be tuned by controlling synthesis conditions, which affect the concentration and nature of defects. nih.gov

Interactive Data Table: Observed Photoluminescence Emission Peaks in this compound

| Emission Peak Wavelength (nm) | Corresponding Energy (eV) | Proposed Origin | Reference |

| ~355 | ~3.49 | Band-to-band transition | aip.org |

| 426 - 445 | 2.90 - 2.80 | Defect states, -OH groups | nih.gov |

| ~435 | ~2.85 | Localized states (oxygen vacancies/defects) | aip.org |

| ~440, 481, 523 | ~2.82, 2.58, 2.37 | Defect-related emissions | researchgate.net |

| ~630 | ~1.97 | Defect states (oxygen vacancies) | rsc.orgrsc.org |

Electrochemical Characterization of this compound Materials

Cyclic Voltammetry (CV) for this compound Electrochemical Behavior

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox processes and ion intercalation/deintercalation behavior of this compound electrodes. In a typical CV experiment, the potential of the WO₃ working electrode is swept linearly between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the electrochemical reactions.

The CV curves of this compound films typically exhibit broad cathodic and anodic peaks, which are characteristic of pseudocapacitive behavior and correspond to the insertion and extraction of ions (e.g., H⁺ or Li⁺). researchgate.netresearchgate.net

Cathodic Peak: This peak, observed during the negative-going potential scan, corresponds to the reduction of W⁶⁺ to W⁵⁺ and the simultaneous intercalation of cations into the WO₃ lattice. This process is associated with the coloration of the material (e.g., from transparent to blue). ntnu.noresearchgate.net

Anodic Peak: This peak, observed during the positive-going potential scan, corresponds to the oxidation of W⁵⁺ back to W⁶⁺ and the deintercalation of cations. This is associated with the bleaching of the material. ntnu.noresearchgate.net

The shape of the CV curve and the position of the redox peaks are dependent on several factors, including the electrolyte, the scan rate, the crystalline structure of the WO₃, and the presence of dopants. researchgate.netlbl.gov For instance, as the scan rate increases, the peak separation between the anodic and cathodic peaks often increases, indicating a certain degree of kinetic limitation in the charge transfer process. researchgate.net

CV analysis allows for the determination of key electrochemical parameters:

Charge Capacity: By integrating the area under the CV curve, the total charge stored or released during a cycle can be calculated. mdpi.com

Diffusion Coefficient: The relationship between the peak current and the square root of the scan rate can be used to estimate the diffusion coefficient of the intercalating ions within the WO₃ structure. lbl.govmdpi.com

Cyclic Stability: By performing a large number of CV cycles, the stability and reversibility of the electrochemical process can be assessed. mdpi.com

Interactive Data Table: Representative Electrochemical Parameters for this compound from CV

| Electrolyte | Potential Window (vs. Ref.) | Anodic Peak (V) | Cathodic Peak (V) | Scan Rate (mV/s) | Reference |

| 0.5 M H₂SO₄ | -0.3 to 0.3 V (vs. Ag/AgCl) | ~0.05 | ~-0.2 | 20 | ntnu.no |

| 1 M LiClO₄/PC | 2.0 to 4.0 V (vs. Li/Li⁺) | ~2.32 | - | 5-50 | lbl.gov |

| 0.5 M H₂SO₄ | - | ~0.28 | ~0.21 | 2 | researchgate.net |

| 0.5 M LiClO₄-PC | -1 to +1 V (vs. SCE) | 0.3 | -0.2 | 20 | researchgate.net |

| 0.1 M PBS (pH 7) | -0.8 to 0.8 V | - | - | 50 | mdpi.com |

Galvanostatic Charge-Discharge (GCD) for this compound Energy Storage Properties

Galvanostatic Charge-Discharge (GCD) is a fundamental and widely used electrochemical technique for evaluating the energy storage performance of materials, including various forms of this compound. rsc.orgrsc.org This method involves charging and discharging the electrode material at a constant current and monitoring the change in potential over time. nih.gov The resulting voltage-time profiles provide critical information about the material's specific capacitance, energy density, power density, and cycling stability. nih.gov

The shape of the GCD curve offers insights into the charge storage mechanism. A symmetric, triangular shape is characteristic of electric double-layer capacitance (EDLC), while a distorted or non-linear curve, often with plateaus, indicates pseudocapacitive behavior arising from Faradaic reactions. rsc.orgmdpi.com For this compound, the curves are typically asymmetric and distorted, confirming its pseudocapacitive nature, which involves the intercalation and deintercalation of ions (like H⁺) into the material's structure. rsc.orgmdpi.commdpi.com

Research has focused on various nanostructured forms of this compound to enhance its energy storage properties. For instance, hierarchical urchin-like WO₃ nanostructures have demonstrated high specific capacitance, attributed to their unique morphology which facilitates ion diffusion. nih.gov Composites of this compound with highly conductive carbon materials like reduced graphene oxide (rGO) and carbon nanotubes (CNTs) have also been developed. These composites show improved conductivity and a larger surface area, leading to enhanced capacitive performance. rsc.org The specific capacitance is a key metric derived from GCD curves, and it is observed to decrease as the current density increases. mdpi.com This is because at higher current densities, there is less time for ions to access all available active sites within the electrode material. acs.org

Interactive Table: GCD Performance of Various this compound-Based Electrodes

| Electrode Material | Electrolyte | Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Source(s) |

| h-WO₃ Urchin-like Nanostructures | 1 M H₂SO₄ | 0.5 | 466 | nih.gov |

| WO₂₀₀ Nanoplates | 1 M H₂SO₄ | 1 | 606 | rsc.org |

| RGO–CNT-WO₃ Composite | 3 M KOH | 2 | Not Specified, but noted for high performance | rsc.org |

| PEDOT@WO₃–GO Hybrid | 3 M KOH | 1.0 | 478.3 | nih.gov |

| WO₃/CC Nanobelts | 1 M H₂SO₄ | Not Specified (10 mA/cm²) | 3400 mF/cm² | mdpi.com |

| Mesoporous WO₃ (4 coats) | Not Specified | 0.5 | 109.15 | acs.org |

Electrochemical Impedance Spectroscopy (EIS) for this compound Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetics of electrochemical processes occurring at the electrode-electrolyte interface and within the bulk of the electrode material. aip.orgmdpi.com By applying a small amplitude AC voltage over a wide range of frequencies, EIS can decouple and analyze various resistive and capacitive elements within the electrochemical system, such as solution resistance, charge transfer resistance, and diffusion limitations. nih.govaip.org

The data is typically presented as a Nyquist plot, which plots the imaginary part of the impedance (-Z") against the real part (Z'). nih.gov For this compound systems, the Nyquist plot generally consists of a semicircle in the high-frequency region and a sloping line in the low-frequency region. researchgate.net The intercept of the semicircle with the real axis at high frequency corresponds to the equivalent series resistance (Rₛ), which includes the resistance of the electrolyte, the current collector, and the active material itself. bohrium.com The diameter of the semicircle represents the charge transfer resistance (Rct), which is inversely related to the rate of the Faradaic reactions at the electrode surface. researchgate.net A smaller semicircle indicates faster charge transfer kinetics. bohrium.com The sloping line at low frequencies is related to the Warburg impedance (Zw), which describes the diffusion of ions within the this compound electrode. researchgate.net

Interactive Table: EIS Parameters for this compound-Based Systems

| System | Key Finding | Parameter(s) Investigated | Source(s) |

| Electrochromic WO₃ Thin Film | Asymmetric Li⁺ insertion/de-insertion kinetics. | Charge-transfer semicircle, diffusion tail | researchgate.net |

| Amorphous WO₃ Thin Film | Decoupled Faradaic components from total impedance. | Anomalous diffusion, intermediate adsorption step | aip.org |

| Oxygen Vacancy-Doped WO₃-δ | Reduced series and charge transfer resistance compared to WO₃. | Equivalent Series Resistance (Rₛ), Charge Transfer Resistance (Rct) | bohrium.com |

| Hydrous WO₃ Films | Ion transport at low potentials fits anomalous diffusion models. | Chemical capacitance, ion diffusion coefficient | mdpi.comdiva-portal.org |

| WO₃ Nanofibers | Electrical resistance is dependent on operating temperature and particle size. | Parallel resistance (Rₚ), grain boundary relaxation times | acs.org |

In-Situ and Operando Characterization Techniques for this compound Processes

While ex-situ techniques provide valuable information about a material's state before and after a process, in-situ and operando characterization techniques are indispensable for observing the dynamic structural, chemical, and electronic changes in this compound in real-time, under actual operating conditions. researchgate.netchinesechemsoc.org These advanced methods provide direct evidence of reaction mechanisms, phase transformations, and degradation pathways. chinesechemsoc.org

Operando X-ray Diffraction (XRD) is used to monitor the evolution of the crystal structure of this compound during electrochemical processes like proton insertion. nsf.govrsc.org Studies have shown that upon proton insertion, anhydrous WO₃ can undergo significant phase transitions from monoclinic to tetragonal and then to cubic structures. rsc.org In contrast, hydrated tungsten oxides (WO₃·nH₂O) exhibit more subtle structural changes, such as minor deviations in octahedral tilting, which contributes to their improved rate capability and structural stability during rapid charge-discharge cycles. nsf.govrsc.org Operando XRD can track the reversible merging and splitting of diffraction peaks, directly visualizing these phase transitions as they occur. nsf.gov

In-situ Raman Spectroscopy is highly sensitive to changes in molecular vibrations and crystal symmetry, making it an excellent tool for probing phase transitions and chemical interactions in this compound. royalsocietypublishing.orglehigh.edu For example, in-situ Raman has been used to identify the fingerprint Raman band for the γ- to β-phase transition in WO₃ nanoparticles at elevated temperatures. royalsocietypublishing.org It can also track the transformation of monoclinic WO₃ to tetragonal and cubic phases during electrochemical proton intercalation. researchgate.net Furthermore, the technique can monitor the interaction of WO₃ films with gases like H₂, revealing changes in the material's crystal phase as a function of temperature and gas exposure. capes.gov.br

Operando X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local atomic structure and electronic state (oxidation state). acs.orgresearchgate.net In-operando XAS studies on amorphous this compound films during electrochromic cycling have revealed that the average W-O bond distance reversibly changes. acs.org This structural variation is linked to the reduction of W⁶⁺ cations and the transformation of W=O double bonds into W-O single bonds upon ion intercalation, which is the fundamental mechanism behind the electrochromic effect. acs.org